3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazones of α-dicarbonyl compounds have practical significance, as some of them are used as active pharmaceuticals . They are also convenient substrates in the synthesis of heterocyclic structures .
Synthesis Analysis
The synthesis of nitrogen-containing heterocyclic structures on the basis of hydrazones derived from α-dicarbonyl compounds has been a focus of research over the previous 20 years . For example, substituted ethyl 1- (4-chlorophenyl)-1 H -pyrazolecarboxylates were synthesized by the condensation reactions of hydrazonoyl halides with ethyl 3- ( N, N -dimethylamino)-acrylate in the presence of Et 3 N .Molecular Structure Analysis
The structures of these compounds were confirmed by FT-IR, 1 H NMR, 13 C NMR, 1 H- 1 H NOESY, EI-MS and elemental analysis .Chemical Reactions Analysis
The reaction of 3-oxo-3-phenyl-2-(2-phenylhydrazono)-propanal with 1-phenyl-1H-pyrrole-2,5-dione under the conditions of microwave irradiation in diphenyl ether solution in the presence of DABCO led to the formation of 3-benzoyl-1,6-diphenyl-1H-pyrrolo[3,4-c]-pyridazine-5,7(2H,6H)-dione .Scientific Research Applications
Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of similar hydrazone compounds, utilizing techniques like X-ray diffraction. This analysis helps in understanding the molecular arrangement and properties of these compounds (Goliński, 1988).
Optical Nonlinearity and Limiting Studies : Hydrazone compounds have been studied for their nonlinear optical properties, indicating potential applications in optical devices like optical limiters and switches (Naseema et al., 2012).
Tautomeric Equilibria Studies : Research on the tautomeric equilibria between hydrazone imine and diazenyl enamine forms in related compounds has been explored. This aspect is crucial in understanding the dynamic behavior of these molecules in different environments (Kurasawa et al., 1986).
Supramolecular Arrangement Studies : The study of supramolecular arrangements in hydrazones highlights the complex interactions and bonding patterns within these molecules, providing insights into their chemical behavior (Howie et al., 2012).
Antimicrobial Activities : Several hydrazone compounds have been synthesized and characterized for their antimicrobial activities, indicating their potential use in medical applications (El-Sherif, 2009).
Synthesis of Novel Compounds : Research into the synthesis of novel aromatic hydrazone compounds and their metal complexes has been conducted, which could lead to new applications in various fields (Kumar et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as hydrazones derived from α-dicarbonyl compounds, have been used as active pharmaceuticals
Mode of Action
It is known that 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, a similar compound, participated in a reaction with methyl vinyl ketone under the conditions of microwave irradiation in the presence of dabco, forming a new compound . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Hydrazones of α-dicarbonyl compounds, which are structurally similar, are known to be convenient substrates in the synthesis of heterocyclic structures . This suggests that the compound may affect similar biochemical pathways.
Result of Action
It is known that a similar compound, 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, participated in a reaction forming a new compound . This suggests that the compound may have similar molecular and cellular effects.
Future Directions
Properties
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-8-6-11(7-9-12)15(21)14(10-18-17)20-19-13-4-2-1-3-5-13/h1-10,19H,17H2/b18-10+,20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLWWQRSHQBDB-KKFOIGKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.